An In-depth Technical Guide to Methyl 4-isopropoxycyclohexanecarboxylate: Structure, Properties, and Synthetic Strategies for Drug Development
An In-depth Technical Guide to Methyl 4-isopropoxycyclohexanecarboxylate: Structure, Properties, and Synthetic Strategies for Drug Development
This guide provides a comprehensive technical overview of methyl 4-isopropoxycyclohexanecarboxylate, a functionalized cyclohexane derivative of increasing interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to present a robust profile of its chemical structure, stereoisomerism, physicochemical properties, and potential applications. We will explore rational synthetic approaches, predict spectroscopic characteristics, and discuss its relevance in the context of medicinal chemistry and pharmacokinetics.
Molecular Structure and Stereoisomerism
Methyl 4-isopropoxycyclohexanecarboxylate is a disubstituted cyclohexane derivative featuring a methyl ester and an isopropoxy group at the 1 and 4 positions, respectively. The core of the molecule is a cyclohexane ring, which adopts a chair conformation to minimize steric strain.
Chemical Structure:
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Molecular Formula: C₁₁H₂₀O₃
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Molecular Weight: 200.28 g/mol
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IUPAC Name: methyl 4-isopropoxycyclohexane-1-carboxylate
The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers. This isomerism is a critical consideration in drug design, as the spatial arrangement of substituents can significantly impact a molecule's interaction with biological targets.
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Cis Isomer: The methyl carboxylate and isopropoxy groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.
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Trans Isomer: The methyl carboxylate and isopropoxy groups are on opposite sides of the ring. The most stable conformation will have both bulky substituents in the equatorial positions, minimizing steric hindrance. Generally, the trans isomer is thermodynamically more stable.
Caption: Geometric isomers of methyl 4-isopropoxycyclohexanecarboxylate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of methyl 4-isopropoxycyclohexanecarboxylate, extrapolated from data for analogous compounds such as methyl 4-hydroxycyclohexanecarboxylate and methyl 4-methoxycyclohexanecarboxylate. These properties are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | ~220-240 °C | Higher than methyl 4-hydroxycyclohexanecarboxylate due to increased molecular weight and the ether linkage. |
| Melting Point | < 25 °C (liquid at room temp) | Similar to other non-polar substituted cyclohexane esters. |
| Density | ~0.98 - 1.02 g/cm³ | In line with related alkyl cyclohexanecarboxylates. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Low solubility in water. | The isopropoxy and methyl ester groups provide some polarity, but the overall molecule is dominated by the nonpolar cyclohexane ring. |
| LogP (o/w) | ~2.5 - 3.5 | The isopropoxy group increases lipophilicity compared to a hydroxyl or methoxy group. |
Synthesis and Manufacturing
A robust and efficient synthesis of methyl 4-isopropoxycyclohexanecarboxylate is critical for its application in research and development. A logical two-step synthetic route is proposed, starting from the commercially available methyl 4-hydroxycyclohexanecarboxylate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of methyl 4-isopropoxycyclohexanecarboxylate.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis
This classic and reliable method is used to form the ether linkage.
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Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas will be observed.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
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Alkylation: Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: Cool the reaction to room temperature and quench any remaining NaH by the slow addition of water.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Step 2: Isomerization to the Trans Isomer (Optional)
For applications where the pure trans isomer is desired, an epimerization step can be performed. This is typically achieved by heating the cis/trans mixture with a strong base, which deprotonates the alpha-carbon to the ester, allowing for equilibration to the more stable trans isomer.
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Dissolve the mixture of cis and trans methyl 4-isopropoxycyclohexanecarboxylate in a high-boiling point solvent.
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Add a catalytic amount of a strong base, such as sodium methoxide.
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Heat the mixture to reflux for several hours, monitoring the isomer ratio by gas chromatography (GC).
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Upon reaching the desired isomeric ratio, cool the reaction and neutralize the base with a weak acid.
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Purify the product by fractional distillation or column chromatography to isolate the trans isomer.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for methyl 4-isopropoxycyclohexanecarboxylate, based on known spectral data of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the isopropoxy group, the methyl ester, and the cyclohexane ring protons.
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Isopropoxy group: A septet around δ 3.5-3.8 ppm for the CH proton, and a doublet around δ 1.1-1.2 ppm for the two CH₃ groups.
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Methyl ester: A singlet around δ 3.6-3.7 ppm for the OCH₃ protons.
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Cyclohexane ring protons: A series of complex multiplets in the region of δ 1.2-2.5 ppm. The chemical shifts of the protons at C1 and C4 will be influenced by the electron-withdrawing nature of the ester and ether groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
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Carbonyl carbon: A signal in the downfield region, around δ 175-177 ppm.
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Carbons attached to oxygen: Signals for the C-O of the ester (OCH₃) around δ 51-52 ppm, the C-O of the isopropoxy group (CH) around δ 70-75 ppm, and the C4 of the cyclohexane ring around δ 75-80 ppm.
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Isopropoxy methyl carbons: A signal around δ 22-24 ppm.
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Cyclohexane ring carbons: Signals in the range of δ 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.
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C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.
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C-H stretch (alkane): Multiple absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 200.
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Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 169), the loss of the isopropoxy group (-OCH(CH₃)₂, m/z = 141), and cleavage of the cyclohexane ring.
Applications in Drug Development and Medicinal Chemistry
The methyl 4-isopropoxycyclohexanecarboxylate scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the cyclohexane ring and the isopropoxy group.
The Role of the Cyclohexane Scaffold
The cyclohexane ring serves as a versatile, three-dimensional scaffold that can be functionalized to optimize interactions with biological targets. Its non-planar, conformationally restricted nature can lead to improved binding affinity and selectivity compared to more flexible aliphatic chains or flat aromatic rings. The cis/trans isomerism allows for fine-tuning of the spatial orientation of substituents to achieve optimal target engagement.
The Influence of the Isopropoxy Group
The isopropoxy group can significantly influence the pharmacokinetic properties of a drug candidate.
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Lipophilicity and Permeability: The isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and absorption.
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Metabolic Stability: The ether linkage of the isopropoxy group is generally more stable to metabolic degradation than an ester or an alcohol, potentially leading to a longer half-life in vivo.
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Modulation of Physicochemical Properties: The size and shape of the isopropoxy group can be used to modulate solubility, crystal packing, and other physicochemical properties that are critical for drug formulation and delivery.
Potential Therapeutic Areas
Derivatives of methyl 4-isopropoxycyclohexanecarboxylate could be explored in various therapeutic areas where the modulation of lipophilicity and metabolic stability is crucial. These include, but are not limited to, CNS disorders, cardiovascular diseases, and oncology. The scaffold can be further elaborated to incorporate pharmacophores that target specific enzymes or receptors.
Caption: Role of the scaffold in drug development.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-isopropoxycyclohexanecarboxylate represents a promising scaffold for the development of novel therapeutics. Its unique combination of a conformationally restricted cyclohexane ring and a metabolically stable, lipophilic isopropoxy group offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. While further experimental validation of its properties and biological activities is warranted, the predictive analysis and synthetic strategies outlined in this guide provide a solid foundation for its exploration in drug discovery programs.
References
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PubChem. Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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ResearchGate. Examples of drugs and drug candidates containing cyclohexylamines. [Link]
- Doc Brown's Chemistry.
